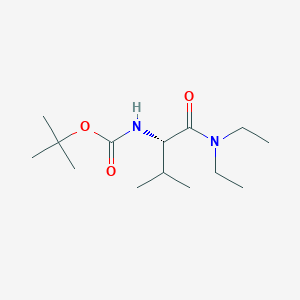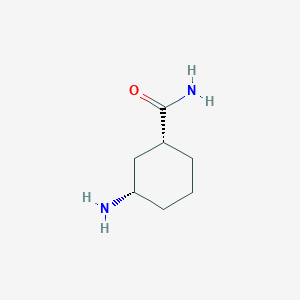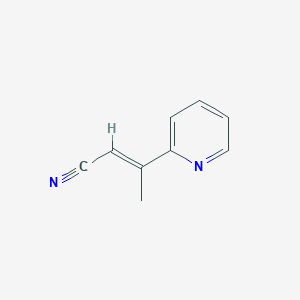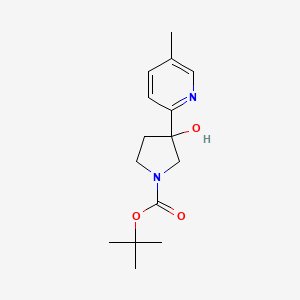
Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the naphthyridine ring, and a carboxylate ester group at the 3rd position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine as the starting material.
Reaction Steps: The process involves multiple steps, including chlorination, cyclization, and esterification.
Conditions: The reaction conditions vary depending on the specific synthetic route chosen, but generally involve the use of strong acids or bases, and high temperatures.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction mixture is carefully controlled to ensure consistent quality.
Purification: After synthesis, the compound is purified through techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the naphthyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,6-dichloro-3-naphthoate: Similar structure but different positions of chlorine atoms.
Methyl 2,7-naphthyridine-3-carboxylate: Similar core structure but without chlorine atoms.
Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate: Similar core structure but different substituents.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields
Eigenschaften
Molekularformel |
C10H6Cl2N2O2 |
|---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-10(15)7-2-5-3-8(11)14-9(12)6(5)4-13-7/h2-4H,1H3 |
InChI-Schlüssel |
IUTRINTWWOTQIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C(=C1)C=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)



![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)






